molecular formula C7H6S B13597230 Thiophene, 3-(2-propyn-1-yl)-

Thiophene, 3-(2-propyn-1-yl)-

Cat. No.: B13597230
M. Wt: 122.19 g/mol
InChI Key: LRMHUHINDBTPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 3-(2-propyn-1-yl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a propynyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Mechanism of Action

The mechanism of action of thiophene, 3-(2-propyn-1-yl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Thiophene, 3-(2-propyn-1-yl)- can be compared with other thiophene derivatives such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) and thienoacenes. These compounds share similar structural features but differ in their electronic properties and applications. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) is known for its higher charge mobility and extended π-conjugation, making it suitable for use in organic electronics . The unique properties of thiophene, 3-(2-propyn-1-yl)-, such as its specific substitution pattern, contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

3-prop-2-ynylthiophene

InChI

InChI=1S/C7H6S/c1-2-3-7-4-5-8-6-7/h1,4-6H,3H2

InChI Key

LRMHUHINDBTPTR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.